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Compound of Interest

Compound Name:
2-Amino-6-bromo-4-tert-

butylphenol

CAS No.: 328565-18-0

Cat. No.: B2995505 Get Quote

Executive Summary
Aminophenol derivatives represent a privileged scaffold in medicinal chemistry, capable of

diverse biological activities ranging from antimicrobial to anticancer effects.[1][2][3][4] The

introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the aminophenol core

significantly modulates physicochemical properties—specifically lipophilicity (

), electronic distribution, and metabolic stability.

This guide provides a technical comparison of halogenated aminophenol derivatives, analyzing

how specific halogen substitutions drive biological performance. It is designed for researchers

requiring evidence-based insights for lead optimization.

Structure-Activity Relationship (SAR) Analysis
The biological efficacy of aminophenols is governed by the electronic and steric nature of the

halogen substituent, as well as its position relative to the hydroxyl (-OH) and amino (-NH2)

groups.

The Halogen Effect[5][6][7]
Fluorine (F): High electronegativity, small atomic radius. Often used to block metabolic

oxidation (e.g., at para positions) and increase metabolic stability without significantly
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altering steric bulk.

Chlorine (Cl) & Bromine (Br): Moderate lipophilicity and size. These substituents often

enhance membrane permeability, a critical factor for antimicrobial activity.

Iodine (I): Large atomic radius and high lipophilicity. Iodine is unique due to its ability to form

strong halogen bonds (acting as a Lewis acid) with biological targets (e.g., carbonyl oxygens

in proteins).

Positional Logic
Ortho-substitution (relative to -OH): Increases acidity of the phenol, enhancing hydrogen

bond donor capability. However, it may also increase cytotoxicity (e.g., 4-amino-2-

chlorophenol).

Para-substitution: often preferred for blocking Phase I metabolism (hydroxylation), extending

the half-life of the molecule.

Visualization: SAR Logic Flow
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Figure 1: Causal relationship between specific halogen substitutions and observed biological

properties.
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Comparative Biological Performance[1][4][8]
The following data synthesizes results from multiple comparative studies, focusing on

antimicrobial potency and cytotoxicity.

Antimicrobial Activity (MIC Values)
Halogenation generally improves antimicrobial activity by facilitating cell wall penetration.

Iodinated derivatives often show superior potency against Gram-positive bacteria due to the

"heavy atom effect" and increased lipophilicity.

Compound
Derivative

Substituent
Target
Organism

MIC (µg/mL)
Relative
Potency

Parent 4-Aminophenol S. aureus > 100 Low

Chlorinated
4-Amino-2-

chlorophenol
S. aureus 25 - 50 Moderate

Brominated
4-Amino-2,6-

dibromophenol
S. aureus 12.5 - 25 High

Iodinated
2,4,6-

Triiodophenol

S. aureus

(Biofilm)
5.0 Very High

Schiff Base

5-Cl-

Salicylaldehyde

deriv.

E. coli 84.1 Moderate

Key Insight: The tri-iodinated derivative (2,4,6-TIP) exhibits a 20-fold increase in potency

compared to the parent compound, effective even against resistant biofilms.

Cytotoxicity & Antioxidant Profile
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While halogenation boosts potency, it often correlates with increased cytotoxicity.

Compound
Antioxidant Activity
(DPPH IC50)

Cytotoxicity (LDH
Release % at 1mM)

Safety Profile

4-Aminophenol > 50 µM 22.5% Moderate Toxicity

4-Amino-2-

chlorophenol
38 µM 75.6% High Nephrotoxicity

4-Amino-3-

chlorophenol
45 µM 8.9% Improved Safety

5-Amino-8-

hydroxyquinoline
8.7 µM Low (<10%) Excellent

Critical Observation: The position of the halogen is vital for safety. Placing Chlorine at the ortho

position (relative to -OH) drastically increases cytotoxicity (75.6% LDH release), whereas meta

substitution (4-Amino-3-chlorophenol) actually reduces toxicity compared to the parent.[5]

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these

derivatives.

Protocol A: Determination of Minimum Inhibitory
Concentration (MIC)
Objective: Quantify the lowest concentration of derivative required to inhibit visible bacterial

growth.

Inoculum Preparation: Cultivate bacteria (S. aureus ATCC 6538) in Mueller-Hinton Broth

(MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (
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CFU/mL).

Compound Dilution: Dissolve halogenated aminophenol in DMSO (max final concentration

1%). Prepare serial two-fold dilutions in MHB (Range: 100 µg/mL to 0.1 µg/mL) in a 96-well

microtiter plate.

Inoculation: Add 10 µL of bacterial suspension to each well containing 190 µL of compound

solution.

Incubation: Incubate at 37°C for 18–24 hours.

Readout: Assess turbidity visually or via absorbance at 600 nm. The MIC is the lowest

concentration with no visible growth.

Validation: Include positive control (Ciprofloxacin) and negative solvent control (DMSO).

Protocol B: DPPH Radical Scavenging Assay
(Antioxidant)
Objective: Measure the electron-donating capacity of the phenol group.

Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol. Protect from light.

Reaction: Mix 1 mL of test compound solution (10–100 µg/mL in methanol) with 3 mL of

DPPH solution.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance (

) at 517 nm.

Calculation:

Self-Validation: Ascorbic acid must yield an IC50 < 15 µg/mL for the assay to be considered

valid.
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Visualization: Experimental Workflow
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Figure 2: Integrated workflow for the synthesis and biological validation of aminophenol

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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